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D-Apiose

Cat. No.: B11724195
M. Wt: 150.13 g/mol
InChI Key: AVGPOAXYRRIZMM-BYPYZUCNSA-N
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Description

Overview of D-Apiose as a Branched-Chain Monosaccharide

This compound is classified as a branched-chain pentose (B10789219), meaning it is a five-carbon sugar with a carbon side chain. oup.comresearchgate.netresearchgate.netnih.govnih.gov Specifically, it is a 3-C-(hydroxymethyl)-D-glycero-tetrose. oup.comresearchgate.netscbt.comwikipedia.org Its open-chain form features an aldehyde group and a single chiral center at the C-2 carbon, which has the D-configuration. oup.com When it cyclizes, typically into its furanose form (a five-membered ring), a new stereocenter is created at the C-3 carbon. oup.com The carbon atom in the hydroxymethyl branch attached to C-3 is sometimes designated as C-3' or C-5 in scientific literature. oup.com

The unique branched structure of this compound distinguishes it from linear pentoses like xylose or arabinose. This structural feature is crucial for its biological functions, particularly its ability to form a cyclic diester with borate (B1201080) ions, which is essential for cross-linking in plant cell walls. researchgate.netscbt.compsu.eduacs.orgspringernature.com The naturally occurring form of apiose in apiosylated compounds is predominantly D-apio-D-furanose. oup.com

The molecular formula for this compound is C₅H₁₀O₅, and its molecular weight is approximately 150.13 g/mol . scbt.comnih.govsigmaaldrich.comuni.lusigmaaldrich.combiosynth.comchemsrc.com

Historical Perspectives on this compound Discovery and Early Research

The history of this compound research dates back over a century. oup.com The name "apiose" is derived from "apiin," a flavonoid glycoside found in parsley (Apium petroselinum L.). oup.comoup.comnih.gov Crude apiin (B1667559) from celery was known as early as 1843, but it was German chemist Eduard Vongerichten who, between 1876 and 1906, first noted that mild hydrolysis of apiin yielded a pentose with unusual chemical properties compared to arabinose or xylose. oup.comoup.com Vongerichten named this new sugar "apiose" in 1901. oup.comoup.com

Much of the early work in the first half of the 20th century focused on elucidating the structure of apiose. oup.com The D-configuration of its single stereogenic center was determined by Schmidt in 1930 and later confirmed by chemical synthesis of both D- and L- forms. oup.com

Apiose was first reported as a component of a polysaccharide in 1954. oup.com Twenty-four years later, in 1978, it was identified as a constituent of the pectic polysaccharide rhamnogalacturonan II (RG-II) in primary cell walls. oup.com Intensive research in the 1960s revealed D-glucuronic acid as a precursor for apiose biosynthesis. oup.comoup.com The activated form, UDP-apiose, was demonstrated in the 1970s. oup.com

Significance of this compound in Plant Glycobiology

This compound holds significant importance in plant glycobiology, primarily as a key component of cell wall polysaccharides and various secondary metabolites. oup.comresearchgate.netmdpi.comresearchgate.netnih.govnih.gov

In plant cell walls, this compound is a crucial constituent of pectic polysaccharides, notably rhamnogalacturonan II (RG-II) and apiogalacturonan. oup.commdpi.comresearchgate.netnih.govnih.govpsu.eduresearchgate.netresearchgate.net In most higher plants, this compound is found in RG-II, where its furanose ring's vicinal hydroxyl groups are ideally positioned to form a cyclic diester with borate. psu.edu This borate-mediated cross-linking between RG-II chains is essential for cell wall development and stability. researchgate.netpsu.eduacs.orgspringernature.com

Apiogalacturonan, another pectic polysaccharide containing apiose, is particularly abundant in the cell walls of some aquatic monocots like Zostera and Lemna. oup.compsu.eduresearchgate.netresearchgate.netfrontiersin.org Research has indicated a correlation between apiose levels (likely reflecting apiogalacturonan content) and growth rates in duckweeds, suggesting a role in boron assimilation efficiency. frontiersin.org

Beyond cell walls, this compound is a sugar moiety in a wide variety of plant secondary metabolites, including flavonoids, terpenes, saponins, and cyanogenic glycosides. oup.comresearchgate.netmdpi.com Nearly 1200 apiose-containing glycosides have been identified in over 530 plant species. oup.commdpi.com While the exact function of apiosylation in all these compounds is still being explored, it can influence their solubility, stability, and biological activities, potentially playing roles in plant defense mechanisms and interactions with other organisms. oup.commdpi.com For instance, an apiosylated luteolin (B72000) glucoside in sweet pepper showed ovipositional deterrent activity against a leafminer fly, while the non-apiosylated version did not. oup.com

The biosynthesis of this compound involves the enzyme UDP-apiose/UDP-xylose synthase (UAXS), which converts UDP-D-glucuronate into a mixture of UDP-D-apiose and UDP-D-xylose through decarboxylation and rearrangement. researchgate.netnih.govnih.govpsu.eduacs.org This enzyme is crucial for providing the activated form of apiose (UDP-apiose) needed for its incorporation into polysaccharides and glycosides. researchgate.netnih.govnih.govnih.gov

Here is a summary of some research findings related to this compound in plant glycobiology:

Research AreaKey FindingsOrganisms StudiedSource Index
RG-II Cross-linkingThis compound residues provide borate binding sites essential for cross-linking RG-II chains, critical for cell wall integrity.Higher plants4, 5, 6, 12
Apiogalacturonan OccurrenceAbundant in cell walls of aquatic monocots, distinct from most flowering plants.Zostera, Lemna, Duckweeds (Lemnoideae)1, 5, 20, 22
Apiogalacturonan and Growth RatesHigher apiose content (likely apiogalacturonan) correlates with higher growth rates and potential boron assimilation efficiency in duckweeds.Duckweed species (Spirodela, Landoltia, Lemna, Wolffiella, Wolffia)19
Biosynthesis Enzyme (UAXS)Catalyzes conversion of UDP-D-glucuronate to UDP-D-apiose and UDP-D-xylose. Essential for providing activated apiose.Arabidopsis, Duckweed, Parsley, Algae, Bacteria2, 4, 5, 6, 8
Apiosylated Secondary MetabolitesFound in numerous plant glycosides across diverse families, potentially involved in defense and other biological activities.Various ferns, gymnosperms, angiosperms (e.g., Fabaceae, Lamiaceae, Asteraceae), lichens, some fungi1, 24
Role in Plant DefenseApiosylated compounds can exhibit deterrent or antifungal activity.Sweet pepper (Capsicum annuum), Alibertia sessilis1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B11724195 D-Apiose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R)-2,3,4-trihydroxy-3-(hydroxymethyl)butanal

InChI

InChI=1S/C5H10O5/c6-1-4(9)5(10,2-7)3-8/h1,4,7-10H,2-3H2/t4-/m0/s1

InChI Key

AVGPOAXYRRIZMM-BYPYZUCNSA-N

Isomeric SMILES

C(C(CO)([C@H](C=O)O)O)O

Canonical SMILES

C(C(CO)(C(C=O)O)O)O

Origin of Product

United States

Enzymology of D Apiose Metabolism

Structure-Function Relationships of UDP-D-Apiose/UDP-D-Xylose Synthase (AXS/UAXS)

UDP-D-apiose/UDP-D-xylose synthase (UAXS or AXS) is a key enzyme in the biosynthesis of D-apiose. It catalyzes the conversion of UDP-D-glucuronic acid into a mixture of UDP-D-apiose, as the main product, and UDP-D-xylose nih.govuniprot.orgacs.org. This reaction is unusual, involving decarboxylation coupled with pyranosyl-to-furanosyl sugar ring contraction within a single active site nih.govresearchgate.net. UAXS is an NAD⁺-dependent enzyme and belongs to the short-chain dehydrogenase/reductase (SDR) superfamily nih.govnih.govrcsb.org.

Crystal Structure Analysis of UAXS

Crystallographic analysis of UAXS, such as that from Arabidopsis thaliana, has provided significant insights into its three-dimensional structure and active site architecture nih.govrcsb.orgresearchgate.net. The UAXS subunit features the typical SDR fold. The enzyme functions as a homodimer, with the dimer interface formed by specific helices and a strand nih.govresearchgate.net. The active site is located in a cavity between the NAD⁺- and UDP-glucuronic acid-binding domains and is composed of highly conserved residues nih.gov. Crystal structures of UAXS in complex with NAD⁺ and UDP, or with NADH and UDP-glucuronic acid (using a UAXS variant), have been determined, revealing how the substrate binds within the active site nih.gov. These structures show that the UDP-glucuronic acid substrate undergoes a distortion in its pyranosyl ring conformation upon binding, moving away from the preferred ⁴C₁ chair conformation to more flexible skew-boat or boat conformations nih.gov. This distortion is proposed to be crucial for aligning reactive groups for catalysis nih.gov.

Molecular Dynamics Simulations and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Catalytic Mechanism Elucidation

Molecular dynamics simulations and QM/MM calculations have been employed to further investigate the catalytic mechanism of UAXS at an atomic level nih.govnih.govresearchgate.net. These computational methods complement crystallographic data by providing dynamic information about the enzyme-substrate interactions and the energy landscape of the reaction. Studies using these techniques support a mechanism where the distortion of the sugar ring in the bound substrate facilitates key steps in the catalytic process nih.govnih.gov. They have helped to identify critical interactions and conformational changes that occur during the conversion of UDP-glucuronic acid to UDP-apiose and UDP-xylose nih.govnih.gov. For instance, molecular dynamics simulations have revealed how the glucuronyl ring distortion in human UDP-xylose synthase (hUXS1), which shares mechanistic features with UAXS, promotes oxidation and positions the carboxylate group for decarboxylation nih.gov.

Mutational-Mechanistic Analyses of Key Residues (e.g., Cys100)

Mutational analysis of specific residues within the UAXS active site has been instrumental in understanding their roles in catalysis nih.gov. Cysteine 100 (Cys100) in Arabidopsis thaliana UAXS has been identified as a prime candidate residue involved in proton transfers during the reaction nih.gov. Mutational studies, such as the analysis of C100A and C100S variants, along with isotope labeling experiments, have investigated the role of Cys100 in steering the sugar skeleton rearrangement nih.gov. Results suggest that the thiol group of Cys100 is critical for proton transfer to and from the C3' position of the sugar intermediate nih.gov. The C100S variant, for example, was found to be unable to produce apiose, suggesting a role for Cys100 in the ring-opening step necessary for apiose formation nih.gov.

Integration of Redox Cycles with Retro-Aldol/Aldol (B89426) Chemistry

The catalytic mechanism of UAXS uniquely integrates a classical redox cycle, involving the NAD⁺/NADH coenzyme, with retro-aldol and aldol chemistry for the sugar ring contraction and branch formation nih.govresearchgate.net. The reaction is proposed to involve an initial oxidation step catalyzed by the SDR domain, followed by a retro-aldol cleavage of the sugar ring structure nih.govlibretexts.orgusda.govnih.gov. This is followed by a rearrangement and a ring-contracting aldol addition, leading to the formation of the branched apiose structure nih.govresearchgate.net. The final step involves the reduction of an aldehyde intermediate by the NADH generated in the initial oxidation nih.govresearchgate.net. This intricate interplay between oxidation-reduction and carbon-carbon bond cleavage and formation within a single active site highlights the functional versatility evolved from the basic SDR catalytic apparatus nih.gov. Decarboxylation of the UDP-glucuronic acid precursor occurs after the sugar ring opening nih.gov.

This compound Catabolic Enzymes and Pathways

While this compound is primarily known for its role in plant cell walls, recent research has identified catabolic pathways for this compound in microorganisms nih.govebi.ac.ukresearchgate.netnih.gov. The discovery of these pathways, often guided by genomic enzymology strategies using sequence similarity networks and genome neighborhood networks, has revealed novel enzymes involved in this compound degradation nih.govebi.ac.ukresearchgate.netnih.govresearchgate.net.

D-Apionate Oxidoisomerase Activity and Hydroxymethyl Group Migration

One of the newly discovered enzymes in this compound catabolism is D-apionate oxidoisomerase nih.govebi.ac.ukresearchgate.netnih.govresearchgate.net. This enzyme catalyzes a previously unreported reaction involving the migration of a hydroxymethyl group nih.govresearchgate.netresearchgate.net. D-apionate is an intermediate in some of the microbial catabolic pathways for this compound nih.govresearchgate.netnih.gov. The oxidoisomerase activity transforms D-apionate, leading to further breakdown of the branched-chain sugar nih.govresearchgate.netuni-heidelberg.de. This hydroxymethyl group migration is a key step in rerouting the carbon skeleton of D-apionate for entry into central carbon metabolism nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5460157
UDP-D-Apiose6857395
UDP-D-Xylose19235, 23724459
UDP-D-Glucuronic acid6022
D-Apionate12306856

Data Table: UAXS Catalytic Activity (Example based on search results)

While specific detailed kinetic data tables for Arabidopsis thaliana UAXS variants like C100A and C100S showing precise product levels were mentioned in the search results as supplementary data (Figure 4, Supplementary Figure 37, 38 in Ref nih.gov), the exact numerical values were not directly extractable from the snippets to create a comprehensive table here. However, the text indicates that the C100S variant showed no apiose production, while the C100A variant produced apiose, albeit with potential proton uptake from the solvent nih.gov.

Enzyme VariantUDP-Apiose ProductionUDP-Xylose ProductionNotes
Wild-type UAXSMain productLesser extentConverts UDP-GlcA to UDP-Api and UDP-Xyl uniprot.org
C100A UAXSProducedNot specifiedProton uptake from solvent possible nih.gov
C100S UAXSNoneNot specifiedReacts through UXS path without ring opening nih.gov

Genetic and Molecular Determinants of D Apiose Biosynthesis and Utilization

Identification and Characterization of AXS Genes (e.g., AXS1 in Arabidopsis)

The enzyme responsible for the conversion of UDP-D-glucuronate to UDP-D-apiose and UDP-D-xylose is known as UDP-D-apiose/UDP-D-xylose synthase (AXS). nih.govresearchgate.netacs.org In Arabidopsis thaliana, candidate genes for this enzyme, AXS1 and AXS2, have been identified using bioinformatics approaches. oup.comnih.govresearchgate.net These genes encode proteins that catalyze the formation of both UDP-D-apiose (as the main product) and UDP-D-xylose from UDP-D-glucuronate. uniprot.org Biochemical studies in plants like duckweed and parsley initially established this biosynthetic step. nih.govresearchgate.net

Expression Patterns and Tissue-Specific Regulation of AXS Genes

Studies on the expression patterns of AXS genes, such as AXS1 and AXS2 in Arabidopsis, indicate that they are highly expressed in all plant organs. nih.govresearchgate.net This ubiquitous expression pattern is consistent with their function in synthesizing a precursor essential for cell wall formation, which is a fundamental process throughout the plant. nih.govresearchgate.net While both AXS1 and AXS2 show expression across various tissues and developmental stages, AXS2 generally exhibits more intense staining in promoter-GUS analyses compared to AXS1. researchgate.net

Functional Expression of AXS cDNA in Heterologous Systems (e.g., Escherichia coli)

To confirm the function of identified AXS genes, their cDNAs have been functionally expressed in heterologous systems like Escherichia coli. nih.govresearchgate.netacs.org Recombinant AXS enzymes produced in E. coli have been shown to catalyze the conversion of UDP-D-glucuronate into a mixture of UDP-D-apiose and UDP-D-xylose. nih.govresearchgate.netacs.org For instance, the recombinant AXS1 enzyme from Arabidopsis catalyzed this reaction with a turnover number of 0.3 min⁻¹. nih.govacs.org Functional expression in E. coli has been a crucial step in biochemically characterizing these enzymes and confirming their catalytic activity. nih.govresearchgate.netacs.orgrsc.org

Bioinformatics Approaches for Pathway Discovery: Sequence Similarity Networks (SSNs) and Genome Neighborhood Networks (GNNs)

Bioinformatics approaches, particularly Sequence Similarity Networks (SSNs) and Genome Neighborhood Networks (GNNs), have been instrumental in identifying candidate genes involved in D-apiose biosynthesis and, more recently, its catabolism in microorganisms. nih.govwpmucdn.comresearchgate.netnih.gov SSNs help in grouping proteins into isofunctional clusters based on sequence homology, while GNNs provide insights into the genomic context of these genes, suggesting potential metabolic pathways by identifying co-located genes encoding functionally related enzymes. nih.govwpmucdn.comresearchgate.netnih.gov These tools have been used to discover novel catabolic pathways for this compound in microbial species, leveraging the identification of this compound-binding proteins. nih.govresearchgate.netnih.gov The EFI-EST and EFI-GNT web tools are publicly accessible resources for generating SSNs and GNNs, facilitating such genomic enzymology strategies. nih.govwpmucdn.comnih.gov

Genetic Basis of this compound Transport Systems (e.g., ABC Transport Systems)

The transport of this compound across cell membranes is mediated by specific transport systems. In microorganisms, for example, ABC transport systems have been implicated in this compound import. nih.govebi.ac.ukebi.ac.uk Studies screening for solute-binding proteins (SBPs) of ABC transporters have identified proteins that bind this compound, suggesting their role in its uptake. nih.govnih.gov The genes encoding these transport systems are often found in close proximity to genes involved in this compound catabolism in bacterial genomes, as revealed by GNN analysis. nih.govresearchgate.net One example is a this compound import binding protein found in Rhizobium etli, which is part of a probable ABC transporter complex and binds this compound, D-ribose, and D-ribulose. ebi.ac.ukebi.ac.uk

Unidentified Genes and Regulatory Elements in this compound-Related Pathways

While significant progress has been made in identifying key genes like AXS involved in this compound biosynthesis, there are still potentially unidentified genes and regulatory elements within this compound-related pathways. For instance, while bioinformatics has suggested additional putative glycosyltransferases (GTs) involved in RG-II synthesis (which contains this compound), enzymatic confirmation for all candidates is still needed. uga.edu Furthermore, the regulatory mechanisms controlling the expression of AXS genes and other genes involved in this compound metabolism and transport are not fully elucidated. The interplay of various factors influencing tissue-specific expression and response to environmental cues represents an area for further research.

Biological Function and Physiological Significance of D Apiose

D-Apiose in Plant Cell Wall Architecture and Assembly

The primary cell wall, a dynamic and complex structure, relies heavily on the intricate network of polysaccharides for its strength and flexibility. This compound is a key constituent of two pectic polysaccharides, Rhamnogalacturonan II (RG-II) and Apiogalacturonan (AGA), where it contributes significantly to the architecture and assembly of the plant cell wall. oup.comnih.gov

Rhamnogalacturonan II (RG-II) Structure and Borate (B1201080) Ester Cross-Linking

Rhamnogalacturonan II (RG-II) is arguably the most complex polysaccharide in nature, with a highly conserved structure across all vascular plants. researchgate.netnih.gov It consists of a homogalacturonan backbone with four distinct side chains (A, B, C, and D) composed of twelve different monosaccharides. nih.govresearchgate.netfrontiersin.org this compound is found in side chains A and B, but its most critical role lies within side chain A, where it serves as the binding site for borate. nih.govfrontiersin.org

A pivotal feature of RG-II is its ability to form a dimer through a borate diester bond that cross-links the apiosyl residues of side chain A from two separate RG-II monomers. nih.govresearchgate.netfrontiersin.org This dimerization is essential for the proper formation of the pectic network within the primary cell wall, contributing to its mechanical strength. researchgate.netresearchgate.net Under sufficient boron conditions, it is estimated that over 90% of RG-II exists in this dimerized form. researchgate.netfrontiersin.org The formation of this RG-II-borate complex is, to date, the only proven molecular function of the essential micronutrient boron in plants. researchgate.net The precise structure of this cross-link is crucial for normal plant growth and development, and any disruption in the synthesis of this compound or the formation of the borate bridge leads to significant developmental defects. nih.gov

Apiogalacturonan (AGA) Structure and Contribution to Cell Wall Integrity

Apiogalacturonan (AGA) is another pectic polysaccharide that contains this compound. Its structure consists of a galacturonan backbone with side chains containing this compound. nih.gov Unlike the highly conserved and ubiquitous RG-II, AGA has a more limited taxonomic distribution and is particularly abundant in the cell walls of aquatic monocots like duckweed (Lemna minor) and seagrasses. nih.govnih.govnih.gov

Role in Cell Wall Development and Stability

The incorporation of this compound into RG-II and its subsequent role in borate cross-linking are fundamental to cell wall development and stability. researchgate.net The formation of the RG-II dimer creates a three-dimensional pectic network that influences cell wall porosity and mechanical properties. researchgate.netresearchgate.net This structural reinforcement is essential for processes such as cell expansion and differentiation. researchgate.net

Mutations affecting the biosynthesis of UDP-D-apiose, the activated form of apiose used in polysaccharide synthesis, lead to abnormal cell walls and severe growth defects, including dwarfism. nih.gov This highlights the critical importance of this compound for maintaining a functional cell wall architecture. The stability conferred by the RG-II-borate cross-links is not static; it is a dynamic feature that allows for controlled cell wall expansion during growth.

This compound in Plant Growth and Development Regulation

The structural role of this compound in the cell wall has direct consequences for the regulation of plant growth and development. Normal plant development is contingent upon the proper assembly and function of the cell wall, and the this compound-containing RG-II-borate complex is a key regulatory point. oup.com

Plants with mutations that impair the synthesis of this compound or the formation of the RG-II dimer exhibit a range of developmental abnormalities. nih.gov These can include stunted growth, altered leaf morphology, and reduced fertility, demonstrating that the integrity of the RG-II-borate complex is essential for the coordinated processes of cell division, expansion, and differentiation that underpin plant development. researchgate.net

Furthermore, studies on duckweeds have suggested a correlation between the levels of apiose in the cell wall and the plant's growth rate. frontiersin.org Faster-growing species were found to have higher levels of apiose, which may be linked to a more efficient assimilation of boron, given the role of apiose in binding this essential nutrient. frontiersin.org This suggests that this compound may not only be a structural component but also a factor in nutrient utilization that indirectly influences growth regulation.

This compound in Secondary Metabolite Composition and Functional Relevance

Beyond its structural role in the primary cell wall, this compound is also a constituent of a wide array of secondary metabolites. oup.com The attachment of sugar moieties, a process known as glycosylation, can significantly alter the properties of these compounds, affecting their solubility, stability, and biological activity. The addition of this compound (apiosylation) to various phenolic compounds is a notable modification.

Apiosylated Phenolics (e.g., Phenylpropanoids, Lignans, Flavonoids, Coumarins, Anthocyanins)

Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. nih.govnih.gov This pathway gives rise to a diverse range of compounds, including lignans, flavonoids, coumarins, and anthocyanins, many of which can be apiosylated. nih.govnih.gov

Lignans: These polyphenolic compounds are involved in plant defense and have various health-promoting properties. oregonstate.edumdpi.comresearchgate.net They are synthesized from phenylpropanoid precursors, and some are known to exist as glycosides. nih.govresearchgate.net

Flavonoids: This diverse group of compounds fulfills numerous functions in plants, including pigmentation, UV protection, and defense against pathogens and herbivores. wikipedia.orgnih.govresearchgate.netoregonstate.edu Flavonoids also act as signaling molecules in plant-microbe interactions. wikipedia.orgresearchgate.net The apiosylation of flavonoids, such as in the case of apiin (B1667559) (an apiosylated form of the flavone (B191248) apigenin), is a common modification. wikipedia.org

Coumarins: These secondary metabolites are involved in plant defense, acting as phytoalexins and allelopathic agents. nih.govresearchgate.net They can exist in a free state or as glycosides. nih.gov

Anthocyanins: These water-soluble pigments are responsible for the red, purple, and blue colors in many flowers, fruits, and leaves. wikipedia.orgnih.gov They play a role in attracting pollinators and seed dispersers, as well as protecting the plant from UV radiation and other environmental stresses. nih.govresearchgate.netmdpi.com Anthocyanins are glycosides of anthocyanidins, and the attached sugars can include this compound. wikipedia.org

The functional relevance of apiosylation in these secondary metabolites is an area of ongoing research. However, glycosylation in general is known to enhance the water solubility of often hydrophobic phenolic compounds, which can facilitate their transport and storage within the plant cell. It can also modulate their biological activity and protect them from degradation. The unique branched structure of this compound may confer specific properties to these glycosides that differ from those containing more common sugars.

Apiosylated Terpenes, Terpenoids, and Saponins

The attachment of this compound to other secondary metabolites, a process known as apiosylation, can modify their chemical properties and biological activities. Among the diverse compounds that undergo apiosylation are terpenes, terpenoids, and saponins. mdpi.com

Terpenoids are a large class of natural products derived from isoprene (B109036) units and are involved in various plant functions, including growth, development, and defense. nih.govmicrobiologyjournal.orgnih.gov They exhibit a wide range of biological properties, such as antimicrobial and anti-inflammatory activities. nih.govnih.gov When apiosylated, the resulting terpenoid glycosides can have altered solubility and stability, which may enhance their defensive capabilities. For instance, many plants produce terpenoids as a chemical defense against herbivores and pathogens. nih.govmdpi.com The addition of a sugar moiety like apiose can be a critical step in the storage and mobilization of these defensive compounds.

Saponins are a class of terpenoid glycosides (or sometimes steroidal glycosides) that have soap-like properties. nih.govinstitutoantonybarbosa.com.br They are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and cholesterol-lowering effects. nih.govresearchgate.netnih.gov The sugar chains attached to the saponin (B1150181) aglycone are crucial for their activity. institutoantonybarbosa.com.br The presence of this compound in these sugar chains contributes to the structural diversity of saponins, which in turn influences their biological function. mdpi.com Saponins play a significant role in plant defense, and their antimicrobial action is often attributed to their ability to disrupt cell membranes. institutoantonybarbosa.com.brresearchgate.net

Compound ClassGeneral Function in PlantsPotential Role of Apiosylation
Terpenes/Terpenoids Defense against herbivores and pathogens, signaling molecules, growth and development. nih.govmicrobiologyjournal.orgModifies solubility and stability, potentially enhancing storage and efficacy of defensive compounds. mdpi.com
Saponins Antimicrobial and anti-herbivore defense, allelopathy. nih.govresearchgate.netresearchgate.netContributes to structural diversity, influencing specific biological activities and interactions. mdpi.cominstitutoantonybarbosa.com.br

Apiosylated Cyanogenic Glycosides

Cyanogenic glycosides are plant secondary metabolites that can release toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis, a process known as cyanogenesis. nih.govnih.govscielo.br This system serves as a potent defense mechanism against herbivores and pathogens. nih.govnih.gov These compounds consist of an aglycone (an α-hydroxynitrile) and a sugar moiety, which is most commonly glucose. nih.gov

The addition of this compound to the primary sugar structure of a cyanogenic glycoside creates a more complex diglycoside. This structural modification can influence the compound's stability, solubility, and interaction with the hydrolyzing enzymes (β-glucosidases). oup.com While the fundamental defensive role remains the release of HCN, the presence of apiose may fine-tune the activation of this defense. For example, the rate of hydrolysis can be altered, affecting the speed and intensity of the cyanogenic response when plant tissue is damaged. oup.comscielo.br The structural complexity provided by apiose contributes to the vast diversity of cyanogenic glycosides found across the plant kingdom, suggesting an evolutionary advantage in modifying these defensive compounds. oup.com

Other Apiosylated Compounds (e.g., Aliphatic/Aromatic Alcohols, Lactones, Alkaloids)

The process of apiosylation extends to a wide range of other plant secondary metabolites, highlighting the versatility of this compound in plant biochemistry. mdpi.com

Aliphatic/Aromatic Alcohols: Plants can convert various volatile alcohols, including aliphatic, aromatic, and terpene alcohols, into their corresponding glycosides. nih.gov This glycosylation is a mechanism for storing volatile compounds in a non-volatile form. Apiosylation of these alcohols would similarly contribute to their storage and potential regulation. For example, caffeyl alcohol is a monolignol precursor that polymerizes to form lignin (B12514952) in plant cell walls. nih.gov While direct apiosylation of this specific alcohol is not prominently documented, the general capacity of plants to glycosylate aromatic alcohols is well-established. nih.gov

Alkaloids: While less commonly reported than flavonoid apiosylation, the structural modification of alkaloids with apiose is also possible. Alkaloids are a diverse group of nitrogen-containing compounds with potent biological activities, often functioning in plant defense. Apiosylation could impact their storage, transport, and activity within the plant.

This compound Involvement in Plant Responses to Environmental Stimuli (e.g., Boron Assimilation)

This compound plays a direct and critical structural role in the plant's ability to utilize the essential micronutrient boron. nih.gov This function is mediated through its presence in the pectic polysaccharide rhamnogalacturonan II (RG-II), a highly conserved and complex component of the primary cell wall in all higher plants. researchgate.netmdpi.comnih.gov

Within the structure of RG-II, specific this compound residues serve as the binding sites for borate ions. researchgate.netnih.gov A single borate ion forms a stable diester bond that cross-links two separate RG-II molecules. nih.govnih.govnih.gov This boron-mediated cross-linking of RG-II is essential for creating a three-dimensional pectic network, which confers mechanical strength and stability to the cell wall. researchgate.netnih.govnih.gov The formation of this dimer (dRG-II-B) is crucial for normal plant growth and development. nih.gov

Consequently, the biosynthesis of this compound is intrinsically linked to boron assimilation and function. frontiersin.org A deficiency in this compound, caused by the silencing of genes like UDP-D-apiose/UDP-D-xylose synthase (AXS1), leads to a severe reduction in RG-II cross-linking. nih.gov This results in significant growth defects, abnormal cell wall structures, and even cell death, underscoring the indispensable role of this compound in maintaining cell wall integrity through its interaction with boron. nih.govthegoodscentscompany.com It has been hypothesized that in aquatic plants like duckweeds, higher levels of apiose in the cell wall correlate with a greater capacity to assimilate boron, which may in turn support faster growth rates. frontiersin.org

This compound in Plant-Microbe Interactions (e.g., Defense Responses)

The presence of this compound in secondary metabolites is significant for plant defense against microbial pathogens. oup.com The apiosylation of compounds like flavonoids and other phenolics can enhance their protective functions. For example, certain apiosylated phenolic glycosides have demonstrated antifungal activity against plant pathogens. oup.com A phenolic glycoside isolated from Alibertia sessilis showed activity against the fungi Cladosporium cladosporioides and C. sphaerospermum. oup.com

The induction of apiosylated compounds in response to environmental stress also points to their role in defense. In parsley, UV irradiation and ozone have been shown to induce the biosynthesis of apiin (an apiosylated flavone), suggesting these molecules provide enhanced protection against oxidative stress. oup.com

Furthermore, the apiose moiety itself can be a crucial structural element in plant-insect defense responses. oup.com The modification of secondary metabolites by adding apiose can alter their toxicity or deterrence to herbivores. This suggests that plants invest energy in apiosylation to create a diverse and effective arsenal (B13267) of chemical defenses against a range of biological threats, including both microbes and insects. oup.com

Occurrence and Distribution of D Apiose in Biological Systems

D-Apiose in Vascular Plants: Widespread Presence in Cell Walls and Secondary Metabolites

This compound, a unique branched-chain pentose (B10789219), is a characteristic component of vascular plants, where it is found as a structural element of cell wall polysaccharides and as a constituent of various secondary metabolites. wikipedia.org It has not been found in its free form in nature. wikipedia.org The primary cell walls of all vascular plants investigated to date contain this compound as a key component of the pectic polysaccharide rhamnogalacturonan II (RG-II). researchgate.net RG-II is a highly complex polysaccharide, and the apiosyl residues within its structure play a crucial role in the formation of borate (B1201080) diester cross-links between two RG-II molecules. researchgate.netoup.com This cross-linking is essential for the structural integrity of the primary cell wall. researchgate.net

In addition to RG-II, this compound is also a component of another pectic polysaccharide called apiogalacturonan. researchgate.netoup.com Furthermore, this compound is found in a wide array of secondary metabolites, including flavonoid and phenylethanoid glycosides. researchgate.net These apiosylated compounds have been identified in a broad spectrum of higher plant families. wikipedia.org The enzyme responsible for the synthesis of the activated form of apiose, UDP-D-apiose, is UDP-D-apiose/UDP-D-xylose synthase (AXS1 in Arabidopsis), which converts UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose. oup.comnih.gov The widespread presence of this enzyme in vascular plants underscores the importance of this compound in their biology. oup.com

This compound in Aquatic Monocots: Abundance in Apiogalacturonans (e.g., Zostera, Lemna, Duckweed)

This compound is particularly abundant in the cell walls of several aquatic monocots, primarily as a major constituent of the pectic polysaccharide apiogalacturonan (AGA). wikipedia.orgresearchgate.net This polysaccharide is characterized by a backbone of D-galacturonic acid residues with this compound side chains. wikipedia.org Notable examples of aquatic plants rich in apiogalacturonans include seagrasses such as Zostera marina and duckweeds of the Lemnoideae subfamily, such as Lemna minor and Spirodela polyrhiza. wikipedia.orgresearchgate.netresearchgate.net

In these plants, apiogalacturonan can constitute a significant portion of the cell wall mass. researchgate.net For instance, in some duckweed species, apiogalacturonans can represent 48-57% of the total cell wall material. nih.gov The high apiose content in the cell walls of these aquatic plants is thought to contribute to their structural integrity and may play a role in their adaptation to aquatic environments. nih.gov Research on Lemna minor has shown a direct relationship between the this compound content of apiogalacturonans and their solubility. nih.gov Furthermore, a high apiose content renders the polysaccharide resistant to degradation by pectinase, which may offer protection against microbial pathogens. nih.govnih.gov

The table below summarizes the apiose content in the cell walls of different duckweed species, illustrating the variability among genera.

GenusSpeciesApiose Content (% of cell wall monosaccharides)
SpirodelapolyrhizaHigh
LandoltiapunctataHigh
LemnagibbaHigh
WolffiellacaudataLow
WolffiaborealisLow

This table is based on data suggesting that Wolffiella and Wolffia walls contain significantly less apiose than Spirodela, Landoltia, and Lemna walls. researchgate.net

Detection of this compound in Avascular Plants and Green Algae

While this compound is a hallmark of vascular plants, its precursors and the enzymatic machinery for its synthesis have been identified in avascular plants (bryophytes) and streptophyte green algae. osti.govnih.gov Functional UDP-apiose synthase (UAS) homologs, the enzyme responsible for producing UDP-apiose, have been characterized in various mosses (Physcomitrella patens, Dicranum, Polytrichum, Sphagnum), liverworts (Conocephalum, Marchantia), and green algae (Mougeotia, Netrium). osti.govnih.gov

Despite the presence of the synthetic machinery, this compound has not been detected as a component of the cell wall polysaccharides in these organisms. osti.govnih.gov However, apiose has been detected in aqueous methanolic extracts of these avascular plants and green algae. osti.govnih.gov This finding suggests that while these organisms can synthesize this compound, they likely lack the specific glycosyltransferases required to incorporate it into their cell wall structures. osti.govnih.gov It is hypothesized that in these organisms, this compound may be a component of secondary metabolites, similar to its role in vascular plants. osti.govnih.gov

The following table presents a summary of this compound detection in different plant and algal groups.

Organism GroupThis compound in Cell WallThis compound in Aqueous ExtractsUDP-Apiose Synthase (UAS) Homologs
Vascular PlantsPresentPresentPresent
Avascular Plants (Mosses, Liverworts)Not DetectedDetectedPresent
Green Algae (Streptophytes)Not DetectedDetectedPresent

Identification of this compound in Fungi and Lichens

The occurrence of this compound is predominantly associated with the plant kingdom. However, there have been reports of its presence in other organisms, specifically in fungi and lichens. oup.com Glycosides containing this compound have been identified in lichens. oup.com The presence of apiosylated compounds in lichens is noteworthy as lichens are symbiotic organisms composed of a fungus and an alga or cyanobacterium.

In fungi, the identification of this compound is much rarer, with only a single reported case of a secondary metabolite containing this branched-chain sugar. oup.com This suggests that the metabolic pathways for this compound synthesis are not widespread among fungi.

This compound in Bacterial Catabolic Pathways (e.g., Human Gut Microbiome)

While plants are the primary producers of this compound, certain bacteria have evolved catabolic pathways to utilize this sugar as a carbon source. nih.gov This is particularly relevant in environments where plant material is abundant, such as in the soil and the gastrointestinal tracts of herbivores and omnivores, including humans. nih.gov

Within the human gut microbiome, specific species of bacteria, notably from the genera Bacteroides and Clostridia, have been shown to possess the genetic and enzymatic machinery to degrade this compound. nih.gov These bacteria can break down complex plant polysaccharides like rhamnogalacturonan II (RG-II) that are ingested as part of a plant-rich diet, releasing this compound which they can then metabolize. nih.gov The degradation of these complex carbohydrates is facilitated by polysaccharide utilization loci (PULs), which are clusters of genes that encode the proteins required for binding and breaking down specific polysaccharides. nih.gov The identification of this compound catabolic pathways in the human gut microbiome highlights the intricate interactions between dietary plant matter and the resident microbial community.

Evolutionary Biology of D Apiose Pathways

Evolutionary History of UDP-D-Apiose Synthase Across Kingdoms

The biosynthesis of the activated sugar donor, UDP-D-apiose, is a critical step for its incorporation into various glycans. This reaction is catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS), also commonly referred to as UDP-apiose synthase (UAS). The evolutionary trajectory of this enzyme provides insights into the emergence of D-apiose in biological systems.

UAXS is a bifunctional enzyme that converts UDP-D-glucuronic acid (UDP-GlcA) into both UDP-D-apiose and UDP-D-xylose, requiring NAD+ as a cofactor. researchgate.netnih.govnih.gov The enzyme is found in plants, algae, and some bacteria. springernature.com Phylogenetic analyses indicate that UAXS is evolutionarily related to UDP-xylose synthase (UXS), which solely produces UDP-xylose from UDP-GlcA. researchgate.net

Homologs of UAXS have been identified across a range of plant lineages, including monocots, mosses, liverworts, hornworts, and streptophyte green algae. nih.gov However, no UAXS-like homologs have been detected in the transcriptomes of chlorophyte green algae. nih.gov A phylogenetic tree generated from the amino acid sequences of UAXS-like proteins and other related decarboxylases shows that UAXS enzymes cluster into a distinct group, separate from the clades for UXS and the bacterial enzyme ArnA (which has UDP-glucuronic acid decarboxylase activity). nih.gov This suggests that UAXS-like proteins first appeared in the streptophyte lineage of green plants. nih.gov

The evolutionary development of UAXS appears to be a case of functional expansion, where a pre-existing mechanism for UDP-xylose production was adapted or "hijacked" to also produce the structurally unique UDP-apiose. springernature.com This dual capability is the signature of the UAXS enzyme. springernature.com

Kingdom/GroupPresence of UAXS/UAS HomologsEvolutionary Significance
Plants
Vascular Plants (Monocots, Dicots)Present and well-characterized. nih.govnih.govEssential for synthesizing apiose for cell wall polysaccharides like RG-II. nih.govnih.gov
Bryophytes (Mosses, Liverworts, Hornworts)Present. nih.govIndicates the ability to synthesize UDP-apiose predates the evolution of vascular plants. nih.govnih.gov
Algae
Streptophyte Green AlgaePresent. nih.govSuggests the enzyme first appeared in the streptophyte lineage. nih.gov
Chlorophyte Green AlgaeNot detected in available transcriptomes. nih.govMarks a potential evolutionary divergence point for this biosynthetic capability.
Bacteria Present in some species. springernature.comIndicates horizontal gene transfer or an ancient origin of the enzyme.

Divergence and Conservation of this compound Biosynthetic Mechanisms

The core mechanism for this compound biosynthesis is highly conserved across the organisms that possess the pathway. The process invariably starts with the precursor UDP-D-glucuronic acid and is catalyzed by the NAD+-dependent UAXS enzyme. researchgate.netnih.gov The reaction involves a complex series of steps within a single active site, including oxidation, decarboxylation, a retro-aldol/aldol (B89426) reaction for sugar ring contraction, and final reduction. nih.govnih.gov

A key conserved feature is the bifunctionality of the enzyme, which always produces a mixture of UDP-D-apiose and UDP-D-xylose. researchgate.netspringernature.com The ratio of these two products can vary; for example, the enzyme from the moss Sphagnum fallax produces UDP-Api and UDP-Xyl in a ratio of approximately 1.7:1.0, which is similar to that of potato UAXS. nih.gov This dual output is considered an intrinsic part of the enzyme's mechanism, which inevitably leads to the formation of the UDP-xylose by-product. springernature.com

Despite this high degree of conservation in the fundamental mechanism, divergence can be observed in the context of its regulation and the subsequent utilization of its products. While the enzyme in Arabidopsis is highly expressed in all plant organs, reflecting its essential role in cell wall synthesis, its function in algae and bryophytes may be more directed towards the synthesis of secondary metabolites rather than complex cell wall structures. nih.govnih.gov

FeatureConservation/DivergenceDetails
Precursor Substrate ConservedAlways utilizes UDP-D-glucuronic acid (UDP-GlcA). nih.govacs.org
Enzyme ConservedCatalyzed by UDP-D-apiose/UDP-D-xylose synthase (UAXS). researchgate.net
Cofactor ConservedRequires NAD+ for activity. researchgate.netnih.gov
Reaction Mechanism ConservedInvolves oxidation, decarboxylation, and sugar ring contraction. nih.govnih.gov
Products ConservedAlways produces both UDP-D-apiose and UDP-D-xylose. springernature.comacs.org
Product Ratio Divergent (minor variations)The ratio of UDP-apiose to UDP-xylose can differ slightly between species. nih.gov
Gene Expression DivergentExpression patterns can vary, reflecting different primary roles (e.g., cell wall vs. secondary metabolism). nih.govnih.gov

Independent Evolution of this compound Catabolic Pathways in Microorganisms

In contrast to the conserved biosynthetic pathway, the breakdown or catabolism of this compound in microorganisms is characterized by remarkable diversity, providing strong evidence for the independent evolution of multiple degradation pathways. nih.gov Microbes, particularly those in soil and gut microbiomes, have developed various strategies to utilize this compound, which is released from the degradation of plant cell wall polysaccharides like rhamnogalacturonan-II (RG-II). nih.govnih.gov

Genomic and enzymatic studies have uncovered at least four distinct catabolic pathways for this compound in over 1350 microbial species. nih.govnih.gov These pathways employ different enzymatic reactions and strategies to debranch the unique carbon skeleton of this compound and funnel the products into central metabolism. nih.gov

The discovered pathways include:

A Transketolase-based Pathway: Found in human gut bacteria such as Bacteroides vulgatus and B. dorei, this pathway uses a transketolase to convert this compound into intermediates of the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Oxidative Pathways: Three other identified pathways are oxidative. They begin with the oxidation of this compound to D-apionate. nih.gov These pathways then diverge, utilizing novel enzymes such as D-apionate oxidoisomerase, which catalyzes a hydroxymethyl group migration. nih.govnih.govresearchgate.net Further steps involve decarboxylases and a transcarboxylase/hydrolase that are mechanistically similar to RuBisCO-like proteins (RLPs). nih.govresearchgate.net

The existence of these varied and complex pathways, involving different classes of enzymes (transketolases, oxidoisomerases, decarboxylases), strongly suggests that they did not arise from a single ancestral pathway. Instead, it appears that different microorganisms independently evolved solutions to metabolize this plant-derived branched-chain sugar, likely as an adaptive response to the availability of this compound in their specific environmental niches. nih.gov

Pathway TypeKey Enzyme(s)Example OrganismsEvolutionary Implication
Transketolase Pathway TransketolaseBacteroides vulgatus, Bacteroides dorei nih.govA direct, non-oxidative "debranching" strategy. nih.gov
Oxidative Pathway 1 D-apionate oxidoisomerase, 3-oxo-isoapionate 4-phosphate decarboxylase (RLP)Found across >1350 microbial species. nih.govAn oxidative strategy involving a RuBisCO-like protein for decarboxylation. nih.govresearchgate.net
Oxidative Pathway 2 D-apionate oxidoisomerase, 3-oxo-isoapionate 4-phosphate transcarboxylase/hydrolase (RLP)Found across >1350 microbial species. nih.govA second, distinct oxidative strategy also utilizing a RuBisCO-like protein. nih.govresearchgate.net
Oxidative Pathway 3 D-apionate oxidoisomerase, Decarboxylase (different family)Found across >1350 microbial species. nih.govA third oxidative pathway that evolved a different family of decarboxylase. nih.gov

Advanced Analytical Methodologies for D Apiose Research

Chromatographic Techniques for D-Apiose Detection and Quantification

Chromatography is a cornerstone of this compound analysis, enabling the separation and quantification of this sugar from complex biological matrices. Various chromatographic methods have been optimized for the specific challenges posed by this compound analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of enzymatic reactions involving this compound. nih.govnih.gov Its high precision, specificity, and sensitivity make it ideal for separating and quantifying substrates and products in enzyme assays. nih.gov In the context of this compound research, HPLC can be employed to monitor the activity of enzymes such as UDP-D-apiose/UDP-D-xylose synthase (AXS), which catalyzes the formation of UDP-D-apiose. acs.org The separation of the substrate, UDP-D-glucuronic acid, from the products, UDP-D-apiose and UDP-D-xylose, allows for the determination of enzyme kinetics and the investigation of inhibitor effects. acs.orgnih.gov The use of modern HPLC systems with automated data collection and processing enhances the reproducibility and throughput of these assays. nih.gov

Table 1: Application of HPLC in this compound Related Enzyme Assays

Enzyme Substrate Products Detected Application
UDP-D-apiose/UDP-D-xylose synthase (AXS) UDP-D-glucuronic acid UDP-D-apiose, UDP-D-xylose Enzyme kinetics, inhibitor screening acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the compositional analysis of carbohydrates, including this compound. researchgate.netnih.govtaylorfrancis.com To make the non-volatile sugar amenable to GC analysis, it is first converted into a volatile derivative. The alditol acetate derivatization method is commonly employed for this purpose as it typically yields a single, stable peak for each sugar, simplifying chromatogram interpretation. researchgate.netcohlife.org This method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. cohlife.org The resulting alditol acetates are volatile and can be separated by GC and identified by their characteristic mass spectra. researchgate.netnih.gov This technique has been successfully used to detect and quantify this compound in acid hydrolysates of plant cell walls and various biological extracts. researchgate.netnih.gov

Table 2: GC-MS Parameters for Alditol Acetate Analysis of this compound

Parameter Condition Reference
Derivatization Reduction with sodium borohydride, acetylation with acetic anhydride cohlife.org
GC Column VF-23ms or similar polar stationary phase nih.gov
Detection Mass Spectrometry (MS) researchgate.netnih.gov

| Identification | Based on retention time and mass fragmentation patterns | researchgate.net |

Ligand exchange chromatography (LEC) offers a highly selective method for the separation of carbohydrates based on their stereochemistry. pageplace.deshodex.com This technique utilizes a stationary phase containing metal cations that form transient complexes with the hydroxyl groups of the sugars. pageplace.deshodex.com The strength of these interactions, and thus the retention time, is dependent on the configuration of the hydroxyl groups. A highly sensitive and selective method for the quantification of this compound has been developed using ligand exchange chromatography on a stationary phase with lead cations. researchgate.net To enhance detection sensitivity, post-column derivatization with L-arginine is performed, followed by fluorescence detection. This approach allows for a very low limit of detection, making it suitable for analyzing samples with trace amounts of this compound. researchgate.net

Radioisotopic Tracing Techniques for this compound Biosynthesis Studies (e.g., ¹⁴C-labeling)

Radioisotopic tracing has been instrumental in elucidating the biosynthetic pathway of this compound. By feeding plants or cell-free extracts with precursors labeled with radioactive isotopes, such as Carbon-14 (¹⁴C), researchers can track the incorporation of the label into this compound and its intermediates. nih.gov Early studies using ¹⁴C-labeled D-glucuronic acid demonstrated that it is the direct precursor for the carbon skeleton of this compound. oup.comthegoodscentscompany.com These experiments were crucial in establishing the unique rearrangement reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase, where the carbon backbone of glucuronic acid is modified to form the branched structure of apiose. oup.com

Spectrophotometric and Fluorometric Assays for this compound-Related Enzyme Activities

Spectrophotometric and fluorometric assays are fundamental tools for measuring enzyme activity due to their simplicity, high throughput, and sensitivity. creative-enzymes.comresearchgate.netthermofisher.com These assays monitor the progress of an enzyme-catalyzed reaction by measuring changes in absorbance or fluorescence. creative-enzymes.comthermofisher.com

In the context of this compound research, spectrophotometric assays can be used to determine the activity of enzymes like UDP-D-apiose/UDP-D-xylose synthase. nih.gov The activity of this NAD⁺-dependent enzyme can be monitored by tracking the change in absorbance at 340 nm, which corresponds to the consumption or production of NADH. creative-enzymes.com

Fluorometric assays offer even higher sensitivity. For instance, the activity of β-apiosidase, an enzyme that cleaves terminal this compound residues, can be measured using the synthetic fluorogenic substrate 4-methylumbelliferyl β-D-apiofuranoside. mdpi.com Enzymatic cleavage of this substrate releases the highly fluorescent 4-methylumbelliferone, allowing for sensitive detection of enzyme activity. mdpi.com

Structural Elucidation Techniques for this compound-Containing Polysaccharides and Glycosides

In conjunction with NMR, chemical methods and other analytical techniques are often employed. Gas chromatography (GC) is used for the compositional analysis of monosaccharides after hydrolysis of the polysaccharide. nih.gov The combination of these techniques has enabled the detailed structural characterization of apiose-rich pectic polysaccharides like zosterin from the seagrass Zostera marina. nih.gov

Table 3: Techniques for Structural Elucidation of Apiose-Containing Polysaccharides

Technique Information Obtained Example Application
NMR Spectroscopy (1D and 2D) Monosaccharide composition, linkage analysis, anomeric configuration, 3D structure Elucidation of Rhamnogalacturonan II (RG-II) structure nrel.govnih.gov
Gas Chromatography (GC) Monosaccharide composition Analysis of zosterin from Zostera marina nih.gov

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation patterns | Characterization of oligosaccharide fragments mdpi.com |

Future Directions and Research Opportunities in D Apiose Studies

Elucidating the Complete Regulatory Networks of D-Apiose Metabolism

Understanding the complete regulatory networks controlling this compound metabolism is a critical future direction. While the core biosynthetic pathway, involving the formation of UDP-D-apiose from UDP-D-glucuronate by UDP-D-apiose/UDP-D-xylose synthase (UAS), is known, the upstream and downstream regulatory mechanisms are less clear. psu.edunih.gov Future studies should aim to identify the transcription factors and signaling pathways that modulate the expression and activity of UAS and other enzymes involved in this compound synthesis and incorporation into glycans and glycosides. peerj.com Investigating how environmental cues and developmental signals influence this compound metabolic fluxes will provide insights into its physiological roles. Multi-omics approaches, integrating transcriptomics, metabolomics, and proteomics, can be particularly valuable in unraveling these complex regulatory networks. peerj.com

Comprehensive Characterization of Novel this compound-Related Enzymes

The discovery and characterization of novel enzymes involved in this compound metabolism and the modification of apiosylated compounds represent a significant research opportunity. While UAS is a key enzyme, other enzymes, such as apiosyltransferases responsible for attaching this compound to various acceptors and glycosidases that cleave apiose-containing linkages, warrant further investigation. mdpi.comoup.comnih.gov Recent studies have identified this compound-binding proteins and potential catabolic pathways in bacteria, suggesting the existence of previously unknown enzymes involved in this compound degradation. nih.govresearchgate.net Comprehensive biochemical and structural characterization of these novel enzymes will provide a complete picture of this compound's metabolic landscape and reveal potential targets for manipulation in biotechnology. Techniques such as sequence similarity networks (SSNs) and genome neighborhood networks (GNNs) have proven useful in discovering novel enzymes and pathways. nih.gov

Investigating the Physiological Rationale for this compound Accumulation in Secondary Metabolites

This compound is a component of numerous plant secondary metabolites, including flavonoids and phenylethanoids, which are involved in plant defense systems and other ecological interactions. mdpi.comresearchgate.netsci-hub.se The physiological rationale behind the accumulation of this compound in these compounds is not fully understood. Future research should explore how the presence of the apiose moiety influences the bioactivity, stability, solubility, and subcellular localization of these secondary metabolites. maxapress.com Studies investigating the specific interactions between apiosylated secondary metabolites and their biological targets, such as receptors or enzymes, will provide crucial insights into their functions. oup.com Furthermore, understanding the evolutionary advantage conferred by apiosylation in different plant lineages is an intriguing area for future study. nih.gov

Exploring this compound’s Role in Emerging Plant Stress Responses

Emerging research suggests a potential role for this compound in plant stress responses. While the involvement of cell wall components, including pectins like RG-II, in stress signaling is recognized, the specific contribution of this compound residues in these processes needs further exploration. researchgate.netoup.com Apiose-containing cell wall fragments may act as signaling molecules, eliciting defense responses against pathogens. researchgate.netoup.com Additionally, the accumulation of certain apiosylated secondary metabolites might be induced under stress conditions, contributing to plant defense or adaptation. oup.com Future studies could investigate changes in this compound metabolism and the profile of apiosylated compounds under various abiotic and biotic stresses, such as drought, salinity, temperature extremes, and pathogen attack. numberanalytics.com

Biotechnological Applications of this compound Enzymes for Glycoside Synthesis

Enzymes involved in this compound metabolism, particularly apiosyltransferases and glycosidases, hold significant potential for biotechnological applications, especially in the synthesis of valuable apiosylated glycosides. mdpi.comresearchgate.netresearchgate.net These compounds often possess beneficial health properties and contribute to the flavor and aroma of food and beverages. mdpi.comresearchgate.net Future research should focus on identifying and characterizing enzymes with novel specificities and activities for the efficient synthesis of desired apiosylated compounds through in vitro enzymatic reactions or metabolic engineering in suitable host organisms like yeast. researchgate.netresearchgate.netnumberanalytics.comdntb.gov.ua Protein engineering approaches can be employed to improve enzyme stability, activity, and substrate specificity for industrial-scale applications. numberanalytics.com The development of efficient enzymatic or microbial platforms for producing apiosylated glycosides could have significant implications for the food, cosmetic, and pharmaceutical industries.

Q & A

Basic Research Questions

Q. What are the structural characteristics of D-Apiose, and how do they influence its biochemical role in plants?

  • Methodological Answer : this compound (C₅H₁₀O₅) is a branched-chain pentose sugar with a unique bicyclic structure. Its hydroxyl groups and stereochemistry enable it to form glycosidic bonds in plant cell wall polysaccharides like rhamnogalacturonan II (RG-II). Structural analysis via NMR spectroscopy and X-ray crystallography is critical to confirm its configuration and interactions with calcium ions, which stabilize pectin networks . Computational modeling (e.g., molecular dynamics simulations) can further predict its conformational flexibility in aqueous environments .

Q. What experimental methods are most effective for detecting and quantifying this compound in plant tissues?

  • Methodological Answer :

  • Extraction : Use mild acidic hydrolysis (e.g., 2M TFA at 120°C for 1 hour) to release this compound from cell wall polysaccharides without degradation .

  • Detection : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) offers high sensitivity (detection limit ~0.1 nmol). Alternatively, derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone) followed by HPLC-UV/Vis allows quantification in complex matrices .

  • Validation : Compare retention times and mass spectra with authentic standards using LC-MS/MS .

    Method Sensitivity Applications
    HPAEC-PAD0.1 nmolQuantification in purified samples
    HPLC-UV/Vis (PMP)1 nmolComplex plant extracts
    LC-MS/MS0.05 nmolStructural validation

Q. What are the primary challenges in isolating this compound from natural sources?

  • Methodological Answer : this compound is often bound within RG-II, requiring enzymatic (e.g., endo-polygalacturonase) or chemical hydrolysis for release. Challenges include:

  • Co-elution : Separation from structurally similar sugars (e.g., D-xylose) requires optimized chromatographic conditions .
  • Instability : this compound degrades under prolonged heat or strong acidic conditions; use neutral pH buffers during extraction .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in cell wall polysaccharide assembly and calcium bridging?

  • Methodological Answer :

  • Hypothesis Testing : Use Arabidopsis mutants deficient in RG-II biosynthesis (e.g., murus mutants) to assess this compound’s impact on cell wall integrity via tensile strength assays .
  • Isotopic Labeling : Track this compound incorporation into RG-II using ¹³C-labeled precursors and solid-state NMR to map bonding patterns .
  • Calcium Depletion : Treat plant tissues with chelators (e.g., EDTA) and quantify RG-II dimerization via size-exclusion chromatography paired with mass spectrometry .

Q. How can contradictory data on this compound metabolic pathways in microbial vs. plant systems be resolved?

  • Methodological Answer :

  • Comparative Genomics : Identify orthologs of bacterial this compound 1-reductase (e.g., Aerobacter aerogenes) in plant genomes to pinpoint evolutionary conservation or divergence .
  • Enzyme Assays : Compare substrate specificity of microbial NADH-dependent dehydrogenases with plant UDP-apiose synthases using recombinant proteins and kinetic analysis (Km, Vmax) .
  • Metabolic Flux Analysis : Apply ¹⁴C-labeled this compound to Lemna minor cultures to trace catabolic vs. anabolic fates, resolving discrepancies in energy utilization pathways .

Q. What computational tools are suitable for predicting this compound’s interactions with enzymes like UDP-apiose synthases?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model this compound binding to UDP-apiose synthase active sites, focusing on conserved residues (e.g., His-156, Asp-129) .
  • Machine Learning : Train algorithms on existing enzyme-ligand datasets (e.g., PDB) to predict catalytic efficiency or mutagenesis effects.
  • Phylogenetic Analysis : Tools like MEGA-X can identify sequence motifs in UDP-apiose synthases across plant species, linking structural variations to functional differences .

Guidelines for Further Research

  • Data Reproducibility : Standardize extraction protocols across labs to minimize variability in this compound quantification .
  • Interdisciplinary Approaches : Combine glycomics, metabolomics, and structural biology to map this compound’s roles in plant-microbe interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.